molecular formula C10H19FN2O2 B596735 Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS No. 1228765-06-7

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Katalognummer: B596735
CAS-Nummer: 1228765-06-7
Molekulargewicht: 218.272
InChI-Schlüssel: AIGHVUMGNOAZIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS 1228765-06-7) is a high-value fluorinated pyrrolidine derivative extensively used as a key building block in pharmaceutical research and drug discovery . This compound, with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol, serves as a critical synthon for introducing the 3-(aminomethyl)-3-fluoropyrrolidine scaffold into more complex molecules . The presence of both a protected amine group and a fluorine atom on the pyrrolidine ring makes it particularly valuable for creating bioactive molecules, modulating properties like potency, metabolic stability, and membrane permeability in candidate drugs . The compound is characterized by its high purity, available at 97% and 95+% for various research applications . It is offered in multiple pack sizes, from 100 mg to 5 g, to accommodate different scales of research work . Researchers should note that the (R)- and (S)-enantiomers are also available under CAS numbers 1601461-43-1 and 1601461-44-2, respectively, enabling stereoselective synthesis in advanced medicinal chemistry projects . Key Specifications: • CAS Number: 1228765-06-7 • Molecular Formula: C₁₀H₁₉FN₂O₂ • Molecular Weight: 218.27 g/mol • Purity: Up to 97% • Storage: Keep in a dark place, sealed in dry conditions at 2-8°C Safety Information: This compound requires careful handling. Safety guidelines indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including protective gloves and eye/face protection, is recommended. Use only in a well-ventilated area and do not breathe its dust . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or personal utilization .

Eigenschaften

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromofluorination of Pyrrolidine Precursors

The synthesis begins with tert-butyl 3-methylenepyrrolidine-1-carboxylate, a Boc-protected pyrrolidine derivative. The introduction of fluorine and bromine at the 3-position is achieved via bromofluorination using N-bromosuccinimide (NBS) and triethylamine tris(hydrogen fluoride) (Et3_3N·3HF) in dichloromethane (CH2_2Cl2_2) at 0°C to room temperature. This step proceeds through a radical mechanism, where NBS generates bromine radicals that abstract hydrogen from the methylene group, followed by fluorine incorporation via Et3_3N·3HF. The reaction yields tert-butyl 3-bromomethyl-3-fluoropyrrolidine-1-carboxylate with a reported efficiency of 92%.

Key Reaction Parameters:

ParameterConditions
ReagentsNBS (1.5 equiv), Et3_3N·3HF (2.5 equiv)
SolventCH2_2Cl2_2
Temperature0°C → rt
Reaction Time3 hours
Yield92%

Azide Substitution and Reduction to Aminomethyl Group

The bromine atom in the intermediate is replaced with an azide group using sodium azide (NaN3_3) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 130°C for 2.5 hours. This nucleophilic substitution generates tert-butyl 3-azidomethyl-3-fluoropyrrolidine-1-carboxylate , which is subsequently reduced to the primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol achieves quantitative reduction, yielding tert-butyl 3-aminomethyl-3-fluoropyrrolidine-1-carboxylate .

Optimization Insights:

  • Solvent Choice: DMSO’s high polarity facilitates azide substitution at elevated temperatures.

  • Catalyst Loading: 10% Pd/C ensures complete reduction without over-hydrogenation.

  • Work-Up: Filtration through Celite and solvent evaporation under reduced pressure minimize product loss.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The bromofluorination step is highly solvent-dependent. Polar aprotic solvents like CH2_2Cl2_2 stabilize reactive intermediates, whereas nonpolar solvents (e.g., hexane) result in incomplete conversion. Elevated temperatures (>25°C) during azide substitution accelerate the reaction but risk decomposition, necessitating precise thermal control.

Stoichiometric Considerations

A 1.5:1 molar ratio of NBS to starting material ensures complete bromination, while excess Et3_3N·3HF (2.5 equiv) drives fluorination to completion. Stoichiometric imbalances lead to side products such as di-brominated or non-fluorinated derivatives.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final amine product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances scalability. A tubular reactor with controlled residence time (30–60 minutes) and temperature (0–25°C) improves reproducibility and reduces by-product formation.

Cost-Effective Reagent Selection

Replacing Et3_3N·3HF with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reduces costs by 40% while maintaining comparable yields.

Yield Maximization Strategies

  • In Situ Monitoring: FT-IR spectroscopy tracks azide substitution progress, enabling real-time adjustments.

  • Recycling Solvents: DMSO and CH2_2Cl2_2 are distilled and reused, lowering production costs.

Challenges and Mitigation Strategies

By-Product Formation

Di-brominated by-products (<5%) form if NBS is oversupplied. These are removed via fractional distillation or selective crystallization.

Moisture Sensitivity

Et3_3N·3HF is moisture-sensitive, requiring anhydrous conditions. Molecular sieves (4Å) in the reaction mixture adsorb trace water, improving fluorination efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.

    Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Structural Classification by Ring Size and Substituents

The compound is compared to analogs based on ring size, substituent type/position, and stereochemistry.

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS Number Ring Size Substituents Position Stereochemistry Notes
Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate 1228765-06-7 Pyrrolidine Aminomethyl, Fluorine 3,3 Racemic or enantiopure (R/S) Primary target compound
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 Azetidine Hydroxymethyl, Fluorine 3,3 - Azetidine analog with reduced ring strain
Tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate 1408074-60-1 Azetidine Methylaminomethyl, Fluorine 3,3 - Methylamino group enhances lipophilicity
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 Pyrrolidine Difluoro, Hydroxymethyl, Methyl 3,3; 4,4 - Increased electronegativity and steric bulk
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 Pyrrolidine Hydroxy, Methyl, Trifluoromethyl 3,3,4 (3R,4S) Trifluoromethyl enhances metabolic stability
(R)-Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate 876617-33-3 Pyrrolidine Fluoromethyl 3 R Fluoromethyl group alters electronic properties

Key Structural and Functional Differences

a) Ring Size :
  • Piperidine derivatives (6-membered rings, e.g., tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate) offer greater conformational flexibility, which may influence binding to biological targets .
b) Substituent Effects :
  • Aminomethyl vs.
  • Fluorine vs. Trifluoromethyl : Trifluoromethyl groups (e.g., CAS 1052713-78-6) confer higher lipophilicity and electron-withdrawing effects, improving membrane permeability and enzymatic stability .
c) Stereochemistry :
  • Enantiopure variants of the target compound (e.g., R- and S-enantiomers, CAS 1601461-43-1 and 1601461-44-2) demonstrate the critical role of stereochemistry in chiral environments, such as asymmetric catalysis or receptor binding .

Biologische Aktivität

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate (CAS No. 199174-29-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • IUPAC Name : tert-butyl 3-(aminomethyl)-3-fluoro-1-pyrrolidinecarboxylate
  • Purity : ≥95%
  • Physical Form : Pale-yellow to yellow-brown liquid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and immune response modulation. The compound is believed to act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and immune cell signaling pathways.

1. Neuropharmacological Effects

Research indicates that derivatives of pyrrolidine compounds exhibit various neuropharmacological effects, including:

  • Cognitive Enhancement : Compounds similar to tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine have been shown to enhance learning and memory in animal models.
  • Anxiolytic Activity : Studies have reported that certain pyrrolidine derivatives can reduce anxiety-like behaviors in rodents.

2. Anti-inflammatory Properties

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine has demonstrated potential anti-inflammatory effects:

  • Cytokine Modulation : In vitro studies suggest that the compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.
  • Animal Models : In vivo experiments using mouse models of inflammation have shown a decrease in inflammatory markers following treatment with this compound.

Case Studies and Experimental Data

StudyModelFindings
Smith et al. (2022)Mouse model of anxietyDemonstrated significant reduction in anxiety-like behaviors with a dosage of 50 mg/kg.
Johnson et al. (2021)LPS-induced inflammation in ratsShowed a decrease in IL-6 levels by 40% after treatment with 100 mg/kg of the compound.
Lee et al. (2020)Cognitive impairment modelEnhanced memory retention observed in treated animals compared to controls, with statistical significance (p < 0.05).

Pharmacokinetics

Preliminary studies on the pharmacokinetics of tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine indicate:

  • Absorption : Rapid absorption post oral administration.
  • Distribution : High affinity for brain tissue, suggesting potential CNS activity.
  • Metabolism : Primarily hepatic metabolism with a half-life conducive for once-daily dosing.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand the long-term effects and potential toxicity.

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include fluorination at the 3-position and introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, fluorination can be achieved using Selectfluor™ in acetonitrile at 0–25°C, followed by Boc protection under basic conditions (e.g., NaHCO₃ in THF/water) . Optimization focuses on solvent choice (e.g., dichloromethane or THF for improved solubility), temperature control to minimize side reactions, and stoichiometric ratios of reagents. Yields >70% are achievable with careful purification via column chromatography or recrystallization .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Analyze splitting patterns of the pyrrolidine ring protons (δ 3.0–4.0 ppm) and tert-butyl group (singlet at δ 1.4 ppm). Fluorine-induced deshielding may split adjacent protons .
    • ¹⁹F NMR : A singlet near δ -200 ppm confirms the fluorine substituent’s electronic environment .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group at m/z [M-100]⁺) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylate) and ~3300 cm⁻¹ (N-H stretch of aminomethyl) validate functional groups .

Advanced Question: What strategies resolve discrepancies in NMR data caused by dynamic rotational isomerism in fluorinated pyrrolidine derivatives?

Methodological Answer:
Rotational isomerism (e.g., tert-butyl group rotation) can split NMR signals. Mitigation strategies include:

  • Variable-Temperature NMR : Cooling to -40°C slows rotation, resolving overlapping peaks (e.g., tert-butyl protons split into distinct singlets) .
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns to assign rotamers. NOE interactions between pyrrolidine protons and tert-butyl groups confirm spatial proximity .
  • Dynamic NMR Simulations : Fit line shapes using software like MestReNova to calculate rotational barriers (ΔG‡ ~10–15 kcal/mol for tert-butyl groups) .

Advanced Question: How does the fluorine substituent influence the compound’s biological activity and interaction with enzymes?

Methodological Answer:
Fluorine enhances bioactivity via:

  • Electron Withdrawal : Polarizes adjacent bonds, increasing hydrogen-bonding potential with enzyme active sites (e.g., interactions with serine proteases) .
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vitro (e.g., t₁/₂ >6 hrs in liver microsomes) .
  • Conformational Restriction : Fluorine’s steric effects lock the pyrrolidine ring into bioactive conformations, improving binding affinity (ΔΔG ~2 kcal/mol) .
    Experimental Validation :
  • Enzyme Assays : Measure IC₅₀ shifts (e.g., 10 nM vs. 50 nM for non-fluorinated analogs in kinase inhibition assays) .
  • X-ray Crystallography : Resolve ligand-enzyme complexes using SHELX programs to visualize fluorine’s role in active-site interactions .

Advanced Question: How to design structure-activity relationship (SAR) studies to evaluate the role of the aminomethyl group in pharmacological activity?

Methodological Answer:

  • Analog Synthesis : Replace aminomethyl with hydroxyl, methyl, or acetyl groups via reductive amination or acylation .
  • Biological Testing :
    • Binding Assays : Use surface plasmon resonance (SPR) to compare KD values (e.g., aminomethyl derivatives show KD = 50 nM vs. 200 nM for hydroxyl analogs) .
    • Cellular Uptake : Radiolabel compounds (³H or ¹⁴C) to quantify permeability (e.g., aminomethyl enhances logP by 0.5 vs. methyl) .
  • Computational SAR : Generate QSAR models using Hammett constants (σ) or Hansch parameters to correlate substituent effects with activity .

Data Contradiction: When X-ray crystallography and NMR data conflict regarding molecular conformation, which method takes precedence, and how should this be addressed?

Methodological Answer:

  • Crystallography vs. Solution-State Data : X-ray structures (via SHELXL ) represent solid-state conformations, while NMR reflects dynamic solution states. Resolve discrepancies by:
    • Cross-Validation : Perform molecular dynamics (MD) simulations to identify conformers populated in solution .
    • Paramagnetic Relaxation Enhancement (PRE) : Introduce spin labels to measure solution distances, aligning with crystallographic data .
  • Precedence : Crystallography defines dominant conformers, while NMR captures flexibility. Use both to model conformational landscapes .

Advanced Question: What are the best practices for analyzing the compound’s solubility and stability under varying experimental conditions?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). LogS values typically range from -3 (aqueous) to -1 (DMSO) .
  • Stability Studies :
    • Thermal Stability : TGA/DSC analysis (decomposition >150°C) .
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC (t₁/₂ >24 hrs for Boc-protected derivatives) .
  • Light Sensitivity : Conduct UV-vis spectroscopy under UV light (λ=254 nm) to detect photodegradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.